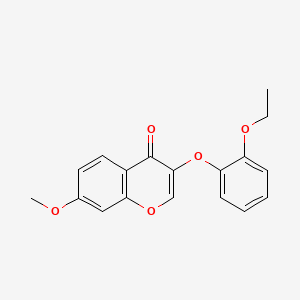

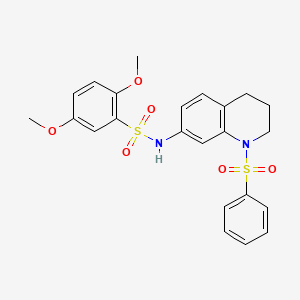

3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one" is a derivative of the chromene class, which is known for its diverse biological activities. Chromenes are heterocyclic compounds containing a benzopyran nucleus and have been the focus of various synthetic strategies due to their pharmacological relevance.

Synthesis Analysis

The synthesis of chromene derivatives often involves strategies such as alkenylation of methoxyphenols, as seen in the synthesis of 4H-chromene derivatives . The reductive amination process is another method used to introduce substituents on the chromene nucleus, which can be observed in the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives .

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy . X-ray crystallography provides detailed insights into the arrangement of atoms within the crystal lattice, as demonstrated by the crystal structure determination of related compounds .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including cyclization, which is a key step in the synthesis of complex chromene structures . The reactivity of these compounds can be influenced by the substituents on the chromene nucleus, which can lead to the formation of different products under catalytic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups can affect the compound's crystallization behavior and the formation of supramolecular architectures through hydrogen bonding and π-π interactions . The crystal packing can also be influenced by the presence of aromatic residues, leading to the formation of linear chains or other motifs in the crystal .

Scientific Research Applications

Synthesis and Characterization

A notable application involves the synthesis and antimicrobial activity of compounds related to 3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one. For example, Venkateswarlu Banoji et al. (2022) described a facile one-pot synthetic method for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which demonstrated significant antibacterial and antifungal activity, highlighting potential applications in developing antimicrobial agents (Banoji et al., 2022).

Molecular Docking and Antimicrobial Activity

Another study by D. Ashok et al. (2016) reported the microwave-assisted synthesis of novel 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones, which were tested for their antimicrobial activity. The compounds demonstrated potent activity against tested bacterial and fungal strains, and molecular docking studies suggested their potential as DNA gyrase inhibitors (Ashok et al., 2016).

Phototransformation and Synthesis of Angular Pentacyclics

Aarti Dalal et al. (2017) explored the photoreorganization of certain chromen-4-ones to produce angular pentacyclic compounds through a green and convenient synthesis method. This study indicates the potential of using photochemical reactions for the synthesis of complex organic scaffolds with unique structures (Dalal et al., 2017).

Structure-Activity Relationship of Phenolic Compounds

The study on the structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids by Jinxiang Chen et al. (2020) reveals the influence of different functional groups on the antioxidant activities of phenolic acids. This research contributes to understanding how modifications in the structure of compounds like this compound can affect their biological activities (Chen et al., 2020).

Safety and Hazards

properties

IUPAC Name |

3-(2-ethoxyphenoxy)-7-methoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-3-21-14-6-4-5-7-15(14)23-17-11-22-16-10-12(20-2)8-9-13(16)18(17)19/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYRVIUNXHOMFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)

![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)

![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)